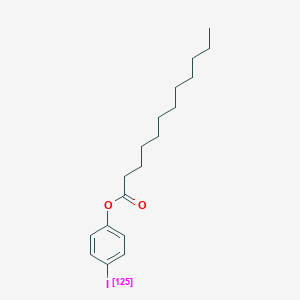

4-Iodophenyllaurate

Description

4-Iodophenyllaurate is an ester derivative formed by the reaction of lauric acid (a saturated C12 fatty acid) with 4-iodophenol. The compound features a 4-iodophenyl group attached to the laurate moiety via an ester linkage. While direct evidence for 4-Iodophenyllaurate is absent in the provided sources, its structural analogs—compounds containing the 4-iodophenyl group with diverse functional groups—are well-documented. These analogs are widely used in organic synthesis, pharmaceuticals, and materials science due to the iodine atom’s unique electronic and steric effects, which enhance reactivity and stability in cross-coupling reactions .

Properties

CAS No. |

119764-79-3 |

|---|---|

Molecular Formula |

C18H26IO2- |

Molecular Weight |

400.3 g/mol |

IUPAC Name |

(4-(125I)iodanylphenyl) dodecanoate |

InChI |

InChI=1S/C18H27IO2/c1-2-3-4-5-6-7-8-9-10-11-18(20)21-17-14-12-16(19)13-15-17/h12-15H,2-11H2,1H3/i19-2 |

InChI Key |

CHFZBORWSNHVCM-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)I |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[125I] |

Canonical SMILES |

CCCCCCCCCCC(C1=CC=C(C=C1)I)C(=O)[O-] |

Synonyms |

4-iodophenyllaurate p-iodophenyllauric acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 4-iodophenyllaurate, highlighting their molecular properties and applications:

Reactivity and Stability

- Electrophilic Reactivity: The iodine atom in 4-iodophenyl derivatives acts as a directing group in electrophilic substitution reactions. For example, 4-iodophenol undergoes regioselective iodination or bromination at the ortho position due to the electron-withdrawing effect of the -OH group . In contrast, 4-iodophenyl isocyanate’s -NCO group is highly reactive toward nucleophiles like amines, enabling its use in urea and carbamate synthesis .

- Cross-Coupling Reactions: The C-I bond in these compounds participates in Suzuki-Miyaura and Ullmann couplings. For instance, 4-iodoacetophenone serves as a substrate in palladium-catalyzed cross-coupling to synthesize biaryl ketones, critical in drug discovery .

Physicochemical Properties

- Solubility: 4-Iodophenol is sparingly soluble in water but dissolves readily in alcohols and ethers, whereas 4-iodophenyl isocyanate is typically used in anhydrous organic solvents like THF or DCM .

- Thermal Stability: The melting points of these compounds correlate with their functional groups. 4-Iodophenol and 4-iodoacetophenone exhibit higher thermal stability (melting points >80°C) compared to the more labile isocyanate and isothiocyanate derivatives .

Pharmaceutical Intermediates

- 4-Iodophenylalanine (CAS 62561-75-5), an amino acid derivative, is used in peptide synthesis and radiopharmaceuticals due to its ability to incorporate iodine-131 for targeted therapy .

- 4-Iododibenzothiophene (CAS 132034-89-0) is a key intermediate in synthesizing organic semiconductors and light-emitting materials .

Limitations and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.